胆固醇甲基碳酸酯

描述

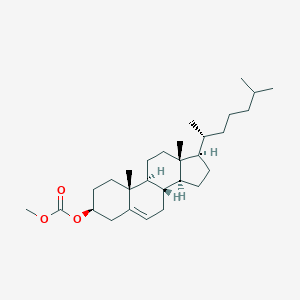

Cholesteryl methyl carbonate is a compound that has been studied for its unique properties, particularly in the context of liquid crystal research. The compound is a derivative of cholesterol, a fundamental component of cell membranes, and is modified to include a carbonate group. This modification imparts distinctive physical and chemical properties that have been explored in various studies.

Synthesis Analysis

The synthesis of cholesteryl methyl carbonate and related compounds typically involves a coupling reaction or ring-opening polymerization. For instance, cholesteryl moiety-containing cyclic carbonate monomers were synthesized through a coupling reaction, with the length of the flexible spacer varying . Another study synthesized a main-chain biodegradable liquid crystal derived from cholesteryl derivative end-capped poly(trimethylene carbonate) via ring-opening polymerization initiated by a cholesteryl derivative . These methods demonstrate the versatility in synthesizing cholesteryl carbonate derivatives.

Molecular Structure Analysis

The molecular structure of cholesteryl methyl carbonate has been characterized using various spectroscopic techniques. For example, the electron paramagnetic resonance (EPR) of γ-irradiated single crystals of cholesteryl methyl carbonate was studied, revealing the presence of radiation damage centers . The crystal structure of cholesteryl methyl carbonate was determined to be monoclinic with specific unit cell parameters, providing insights into its molecular arrangement .

Chemical Reactions Analysis

Cholesteryl methyl carbonate and its derivatives have been used to initiate polymerization reactions. Spontaneous polymerization of methyl methacrylate (MMA) was observed in the presence of a cholesteric liquid crystal, cholesteryl 2-(ethoxy ethoxy) ethyl carbonate, suggesting a complex formation between the monomer and the cholesteryl derivative . Similarly, radical polymerization of MMA was initiated by cholesteryl oleyl carbonate, another derivative, indicating the potential of these compounds to act as initiators in polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cholesteryl methyl carbonate derivatives have been extensively studied. The liquid crystal properties of these compounds are of particular interest. For example, the mesophase properties and thermal behavior of new cyclic carbonate monomers with cholesteryl moieties were characterized, showing that the mesophase range narrowed as the number of methylene units in the flexible chain increased . The temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues, including a cholesteryl carbonate, were characterized, revealing differences in phase transitions and molecular dynamics compared to their ester counterparts . The crystal structure and microstructure of cholesteryl oleyl carbonate were determined, providing insights into the size, strain, and conformational disorder of crystallites .

科学研究应用

-

Synthesis and Self-Assembly of Polymers Comprising Cholesterol

- Application Summary : Cholesterol-based polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility .

- Methods of Application : The synthesis and structure-property relationships of cholesterol-based polymers are studied. These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol .

- Results or Outcomes : The study focuses on synthesis, structure-property relationships and strategies to direct ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .

-

Cholesterol-Based Liquid Crystals

- Application Summary : Cholesterol-based compounds are used to create liquid crystals .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of liquid crystal being created .

- Results or Outcomes : The results or outcomes obtained would also depend on the specific type of liquid crystal being created .

-

Photochromics such as data storage and display devices

- Application Summary : Cholesterol-based compounds like Poly cholesteryl oleyl carbonate are used in photochromic applications such as data storage and display devices .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of device being created .

- Results or Outcomes : The results or outcomes obtained would also depend on the specific type of device being created .

-

- Application Summary : Cholesterol-based compounds are used in the creation of biomaterials due to their biocompatibility .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of biomaterial being created .

- Results or Outcomes : The results or outcomes obtained would also depend on the specific type of biomaterial being created .

-

- Application Summary : Cholesterol-based compounds are used in drug delivery systems due to their biocompatibility and ability to form liposomes .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of drug delivery system being created .

- Results or Outcomes : The results or outcomes obtained would also depend on the specific type of drug delivery system being created .

-

- Application Summary : Cholesterol-based compounds are used in bioimaging applications due to their ability to interact with biological tissues .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of bioimaging technique being used .

- Results or Outcomes : The results or outcomes obtained would also depend on the specific type of bioimaging technique being used .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMGDIMLSAAHJQ-OHPSOFBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl methyl carbonate | |

CAS RN |

15507-52-5 | |

| Record name | Cholesteryl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15507-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl methyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(methyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

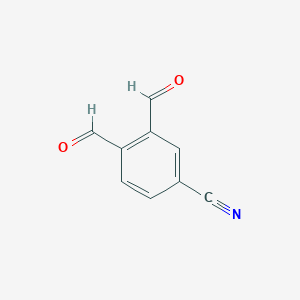

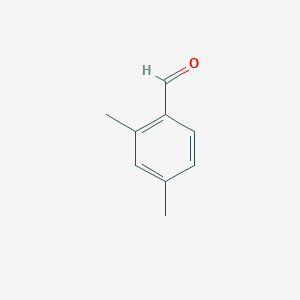

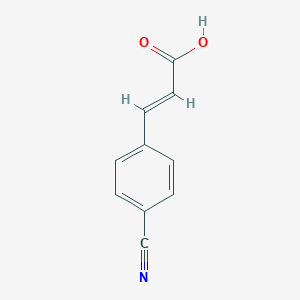

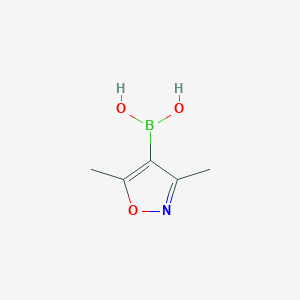

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

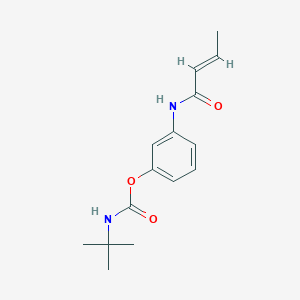

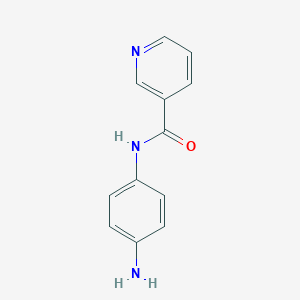

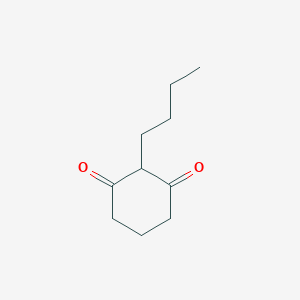

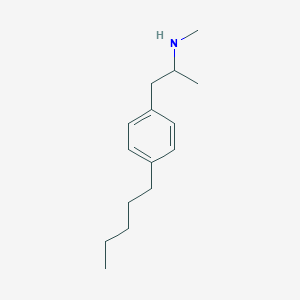

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。